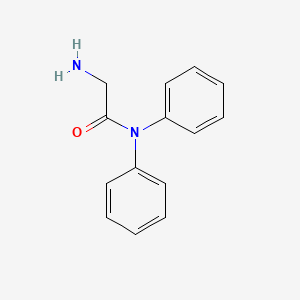
2-amino-N,N-diphenylacetamide
説明
“2-amino-N,N-diphenylacetamide” is a chemical compound with the molecular formula C14H15ClN2O . It is also known as “2-amino-N,N-diphenylacetamide hydrochloride” and has a molecular weight of 262.74 g/mol . It is a solid substance and is often used in the field of chemistry for various purposes .
Synthesis Analysis
The synthesis of “2-amino-N,N-diphenylacetamide” involves the chloroacetylation reaction of diphenylamine (DPA). A series of DPA derivatives are prepared by replacing chlorine with hydrazine hydrate in an alcoholic medium, resulting in the formation of 2-hydrazino-N,N-diphenylacetamide . This compound is then subjected to a reaction with various aromatic aldehydes in the presence of glacial acetic acid in methanol . The synthesized compounds are characterized by their IR, 1HNMR spectral data, and elemental analysis .
Molecular Structure Analysis
The molecular structure of “2-amino-N,N-diphenylacetamide” is represented by the InChI code 1S/C14H14N2O.ClH/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13;/h1-10H,11,15H2;1H . This indicates the presence of 14 carbon atoms, 15 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule .
Physical And Chemical Properties Analysis
“2-amino-N,N-diphenylacetamide” is a solid substance . It has a molecular weight of 262.73 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 262.0872908 g/mol . The topological polar surface area of the compound is 46.3 Ų .
科学的研究の応用
Analgesic Activity
Research has shown that derivatives of 2-amino-N,N-diphenylacetamide, specifically 2-chloro-N,N-diphenylacetamide derivatives, demonstrate significant analgesic responses. These derivatives have been synthesized and evaluated using models like the hot plate model, and one compound, AKM-2, showed notable analgesic activity compared to the standard drug diclofenac sodium. This study highlights the potential of these compounds in pain management (Kumar, Mishra, & Kumar, 2019).
Antimicrobial and Antifungal Activity
A range of novel derivatives of 2-hydrazinyl-N,N-diphenylacetamide, synthesized from diphenylamine (DPA), has exhibited significant antimicrobial and antifungal activities. The study involved synthesizing these compounds and testing their efficacy against various microbes, revealing the potential of diphenylamine compounds as potent antimicrobial and antifungal agents (Kumar & Mishra, 2015).
Anticonvulsant Properties
Novel diphenyl oxalamide and diphenyl acetamide derivatives have been synthesized and evaluated for their anticonvulsant activity. This study demonstrates the potential of these compounds in the treatment of seizure disorders. Some of the synthesized compounds showed more potency than standard drugs in tests on Swiss albino mice (Nikalje, Ghodke, & Girbane, 2012).
Fluorescent Chemosensors
In the field of chemosensors, derivatives of 2-amino-N,N-diphenylacetamide have been used to create fluorescent chemosensors for cadmium ions in aqueous solutions. These sensors have shown promise in biological applications, particularly in living cell imaging experiments, indicating their suitability for practical applications in biological systems (Tian et al., 2012).
Analgesic and Anti-inflammatory Activity
The synthesis of new diphenylamine derivatives from 2-chloro-N-(4-(diphenyl amino) thiazol-2-yl)acetamide has led to compounds with potential analgesic and anti-inflammatory properties. One particular compound, AK-4, has been identified as a promising lead in the management of pain and inflammation (Kumar & Mishra, 2020).
Oxidation Reactivity Channels
Studies on the chemical oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamide derivativeshave explored their reactivity, leading to the identification of various products depending on the oxidant and reaction conditions. This research contributes to the understanding of the solute-solvent interactions and the solvatochromic potential of these compounds, which is crucial for their application in various fields (Pailloux et al., 2007).
Selective Histone Deacetylase Inhibitors
Research into diphenylmethylene hydroxamic acids, which include N-hydroxy-2,2-diphenylacetamide derivatives, has identified them as novel and selective inhibitors of HDAC class IIa. These compounds, with their distinct selectivity and potency, are significant in the study of epigenetic regulation and potential therapeutic applications in diseases related to HDAC dysfunction (Tessier et al., 2009).
Electrospray Ionization Tandem Mass Spectrometry
A study on the fragmentation of deprotonated N,2-diphenylacetamides in electrospray ionization tandem mass spectrometry (ESI-MS) provides insights into the fragmentation mechanism of small amide ions. This research is valuable for analyzing amino acid sequences in peptides and proteins and understanding the behavior of these compounds under mass spectrometric conditions (Lu et al., 2014).
Novel Therapeutics for Japanese Encephalitis
A novel anilidoquinoline derivative, including a 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, has been synthesized and evaluated for its efficacy against Japanese encephalitis. This compound showed antiviral and antiapoptotic effects in vitro, indicating its potential as a therapeutic agent for this viral disease (Ghosh et al., 2008).
作用機序
Target of Action
The primary targets of 2-amino-N,N-diphenylacetamide are the Cyclo-Oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are responsible for pain, inflammation, and other physiological actions .
Mode of Action
2-amino-N,N-diphenylacetamide interacts with its targets, the COX enzymes, by docking onto them . This interaction inhibits the enzymes, thereby reducing the synthesis of prostaglandins
Biochemical Pathways
The primary biochemical pathway affected by 2-amino-N,N-diphenylacetamide is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, the compound reduces the production of prostaglandins, which in turn can alleviate pain and inflammation . The downstream effects of this action include a reduction in the symptoms associated with conditions that involve pain and inflammation.
Result of Action
The molecular and cellular effects of 2-amino-N,N-diphenylacetamide’s action primarily involve the reduction of prostaglandin synthesis due to the inhibition of COX enzymes . This leads to a decrease in pain and inflammation, making the compound potentially useful as an analgesic .
特性
IUPAC Name |
2-amino-N,N-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOVXWGCQMGKQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N,N-diphenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



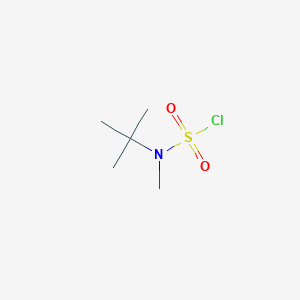

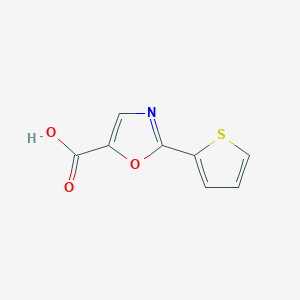

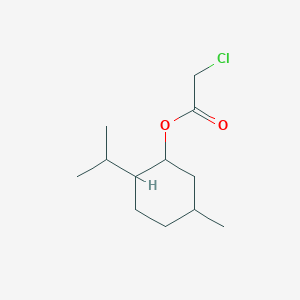

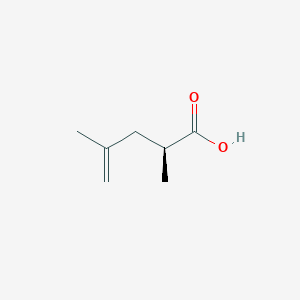

![Bicyclo[3.2.0]hept-6-en-2-one](/img/structure/B3375156.png)
![2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B3375167.png)


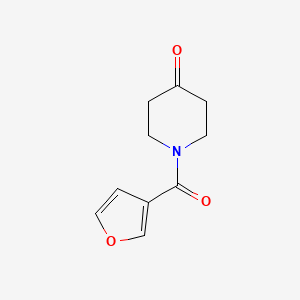
![3-[2-(4-fluorophenyl)-5-methoxy-1H-indol-3-yl]propanoic acid](/img/structure/B3375201.png)